(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate
Description
The compound "(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate" features a benzofuran core substituted at the 2-position with a 1,3-benzodioxole-methylidene group and at the 6-position with a diethylcarbamate moiety. The Z-configuration of the methylidene group is critical for its structural rigidity, while the benzodioxole system contributes aromaticity and electron density. Although specific data on this compound (e.g., melting point, spectral signatures) are absent in the provided evidence, its structural analogs offer insights into its likely physicochemical behavior.
Properties
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-3-22(4-2)21(24)27-14-6-7-15-17(11-14)28-19(20(15)23)10-13-5-8-16-18(9-13)26-12-25-16/h5-11H,3-4,12H2,1-2H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZDWEPIPXQXKU-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound features a unique combination of benzodioxole and benzofuran moieties, which contribute to its biological activity. Recent studies have explored its pharmacological properties, including antibacterial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 426.48 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H26N2O6 |
| Molecular Weight | 426.48 g/mol |
| CAS Number | 929429-30-1 |
Antibacterial Activity
Recent research indicates that (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including drug-resistant strains of Mycobacterium tuberculosis (MTB). The compound has shown in vivo efficacy comparable to first-line tuberculosis drugs such as isoniazid .
Case Study: Efficacy Against Tuberculosis
In multiple mouse infection models, this compound was tested for its ability to inhibit MTB Pks13, an essential enzyme for bacterial survival. The results indicated that it possesses potent bactericidal activity against both drug-susceptible and drug-resistant clinical isolates .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest in various cancer cell lines.
Research Findings:
A recent study reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
The biological activity of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : It binds to receptors that modulate cell signaling pathways related to proliferation and apoptosis.
Comparison with Similar Compounds
Pyridinylmethylidene vs. Benzodioxolylmethylidene
The compound [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] N,N-diethylcarbamate (CAS: 637752-52-4, ) replaces the benzodioxole group with a pyridine ring. Key differences include:
- Hydrogen Bonding : Pyridine can act as a hydrogen-bond acceptor, whereas benzodioxole lacks such capacity. This may influence crystal packing or solubility .
Substituent Variations at the 6-Position
Diethylcarbamate vs. Trimethoxybenzoate
The compound [(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate () substitutes the diethylcarbamate with a trimethoxybenzoate ester. Key comparisons:
- Functional Group Stability : Carbamates are generally more hydrolytically stable than esters under physiological conditions.
- Spectral Signatures :
Diethylcarbamate vs. Cyano/Hydroxy Groups
Compounds in and (e.g., 6-chloro-7-cyano-1,4,2-benzodithiazines) feature cyano or hydroxyl groups. These substituents:
- Increase Polarity : Hydroxyl groups enhance hydrogen-bond donation, raising melting points (e.g., 318–319 °C for a dihydroxy-substituted analog in ).
- Spectral Differentiation: Cyano groups show sharp IR peaks at ~2235 cm⁻¹, absent in carbamates .
Table 1: Structural and Functional Comparison of Key Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
